

# Synthesis and Characterization of 3-Methoxy-2,6-dinitrobenzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	3-Methoxy-2,6-dinitrobenzaldehyde
CAS No.:	10202-94-5
Cat. No.:	B189295

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## Executive Summary

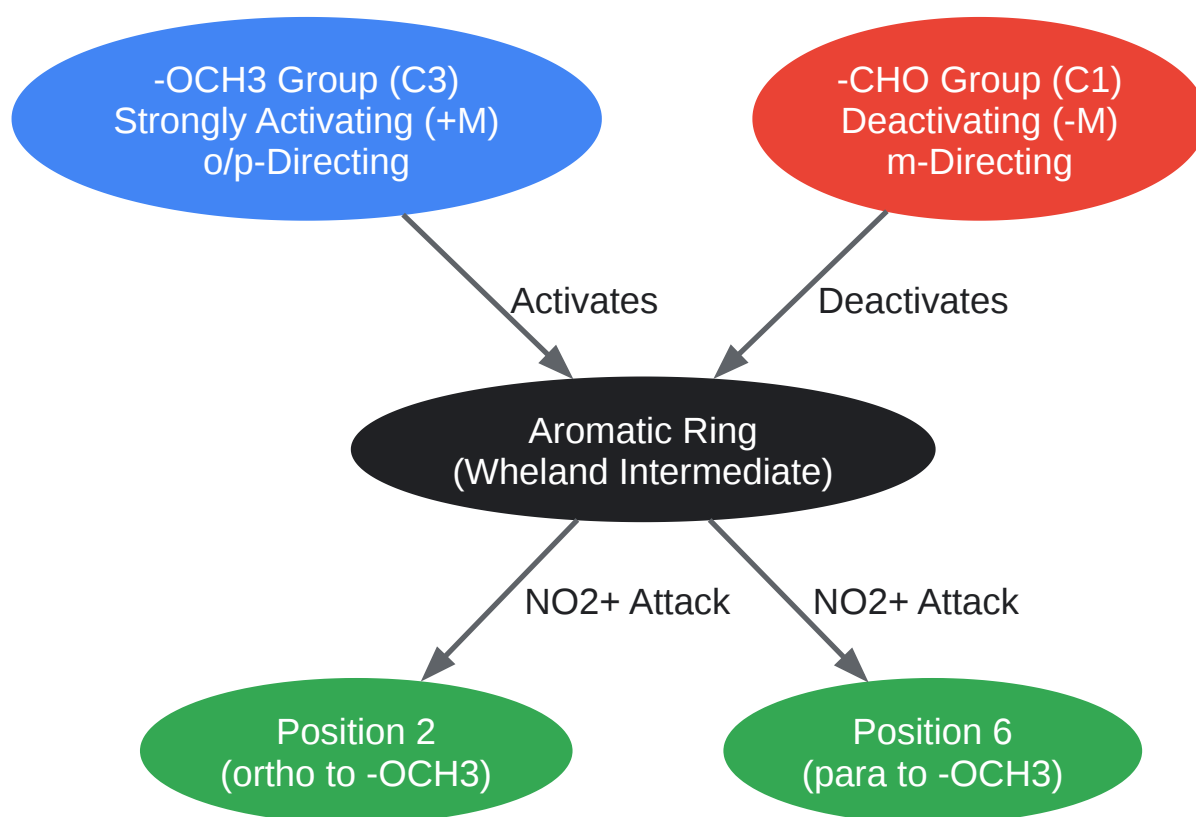
**3-Methoxy-2,6-dinitrobenzaldehyde** (CAS: 10202-94-5) is a highly specialized nitroaromatic building block utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by its unique substitution pattern—an electron-donating methoxy group flanked by two strongly electron-withdrawing nitro groups and an aldehyde moiety—it serves as a critical intermediate for photolabile "caged" compounds and complex heterocyclic systems. This whitepaper provides a field-proven, in-depth guide to its mechanistic synthesis, experimental protocols, and analytical characterization.

## Mechanistic Rationale & Regioselectivity

The synthesis of **3-methoxy-2,6-dinitrobenzaldehyde** relies on the electrophilic aromatic substitution (EAS) of 3-methoxybenzaldehyde. The regioselectivity of this dinitration is strictly dictated by the competing directing effects of the existing substituents:

- The Methoxy Group (-OCH<sub>3</sub>) at C3: Strongly activating (+M effect) and ortho/para-directing.
- The Aldehyde Group (-CHO) at C1: Deactivating (-M effect) and meta-directing.

In EAS, strongly activating groups dominate the directing pathway. Therefore, the incoming nitronium ions (NO<sub>2</sub><sup>+</sup>) are directed to the positions ortho (C2, C4) and para (C6) relative to the methoxy group. Under controlled nitrating conditions, the reaction bypasses the mono-nitration stage and yields the 2,6-dinitro isomer as the primary thermodynamic product[2]. The steric crowding at C2 (sandwiched between the aldehyde and methoxy groups) is overcome by the powerful synergistic electronic activation at this specific carbon.



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Fig 1. Synergistic electronic directing effects leading to the 2,6-dinitro substitution pattern.

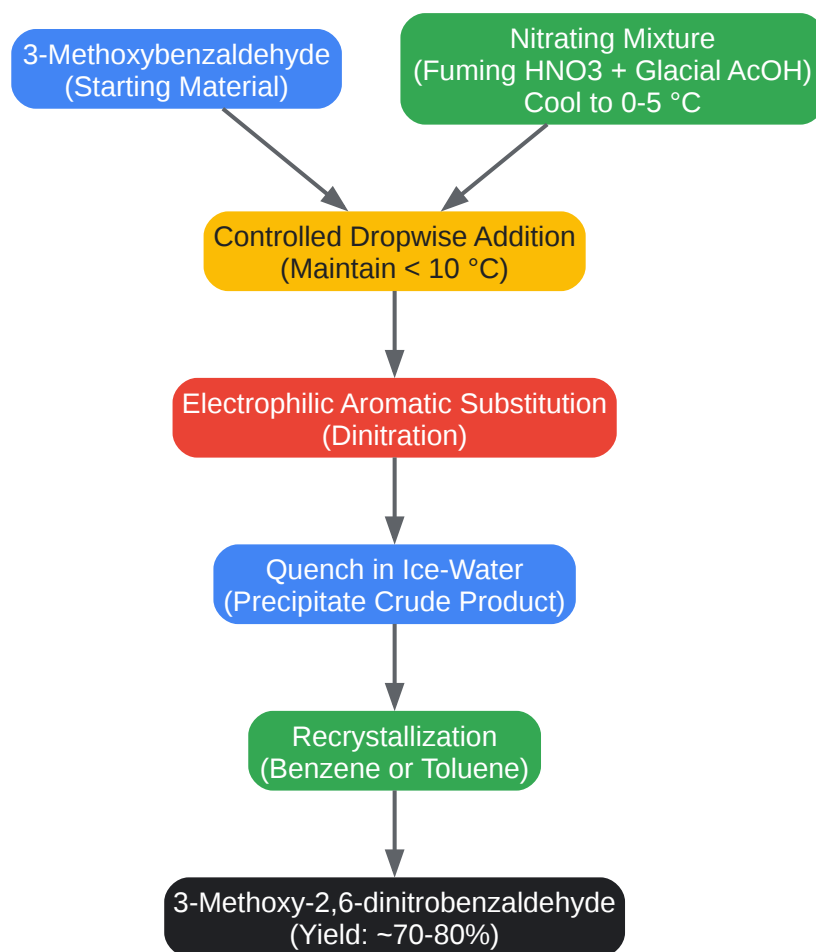
## Experimental Protocol: Synthesis Workflow

Expertise & Causality: Standard nitration using a mixture of nitric and sulfuric acid often leads to oxidative degradation of the aldehyde group or uncontrollable thermal runaways. Utilizing a

customized mixture of fuming nitric acid and glacial acetic acid moderates the generation of the nitronium ion. This provides a self-validating system where the reaction smoothly proceeds to dinitration without destroying the starting material[2].

## Step-by-Step Methodology

- Preparation of Nitrating Mixture: In a well-ventilated fume hood, prepare a nitrating mixture by carefully combining fuming nitric acid (d 1.5) and glacial acetic acid in a 2:1 volumetric ratio (e.g., 110 mL HNO<sub>3</sub> to 55 mL AcOH). Cool the mixture to 0–5 °C using an ice-water bath.
  - Causality: Glacial acetic acid acts as a moderating solvent that stabilizes the nitronium ion while preventing the freezing of the reaction mixture at low temperatures[2].
- Substrate Addition: Dissolve 11 g of 3-methoxybenzaldehyde in an equal volume of glacial acetic acid (11 mL). Add this solution dropwise to the rapidly stirred, cooled nitrating mixture. Maintain the internal temperature below 10 °C.
  - Causality: Nitroaromatic syntheses are highly exothermic; dropwise addition ensures heat dissipation, preventing explosive runaway reactions and oxidative side-reactions.
- Reaction Maturation: Once the addition is complete, allow the mixture to stir for 30–45 minutes while gradually warming to room temperature.
- Quenching: Pour the reaction mixture over vigorously stirred crushed ice. The sudden shift in polarity and temperature forces the crude 2,6-dinitro-3-methoxybenzaldehyde to precipitate as a solid[2].
- Purification: Collect the light-yellow solid via vacuum filtration. Wash thoroughly with cold distilled water to remove residual acid. Recrystallize the crude product from benzene (or a safer modern equivalent like toluene) to yield pure 2,6-dinitro-3-methoxybenzaldehyde[2].



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Fig 2. Step-by-step workflow for the controlled dinitration of 3-methoxybenzaldehyde.

## Quantitative Characterization Data

To ensure the trustworthiness of the synthesized batch, the product must be validated against known analytical standards. The presence of the two nitro groups significantly shifts the NMR resonances and provides distinct IR stretching frequencies.

Property / Analytical Method	Expected Value / Signature
CAS Number	10202-94-5[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>6</sub> [3]
Molecular Weight	226.14 g/mol [3]
Melting Point	~156 °C[2]
IR Spectroscopy (FT-IR)	C=O stretch: ~1700 cm <sup>-1</sup> N-O asymmetric stretch: ~1530 cm <sup>-1</sup> N-O symmetric stretch: ~1350 cm <sup>-1</sup> C-O (methoxy): ~1250 cm <sup>-1</sup>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	Aldehyde proton: ~10.0 ppm (s, 1H)Aromatic protons: ~8.2 ppm (d, 1H), ~7.3 ppm (d, 1H)Methoxy protons: ~4.0 ppm (s, 3H)

## Applications in Advanced Drug Development

In drug development and molecular biology, **3-methoxy-2,6-dinitrobenzaldehyde** is a highly prized precursor for synthesizing photolabile protecting groups. When coupled with calcium chelators (such as BAPTA derivatives), it forms complex molecular probes like Nitr-3[4].

Upon UV illumination, the ortho-nitrobenzyl system undergoes a rapid photochemical rearrangement, cleaving the molecule and releasing a sudden "spike" of intracellular calcium. The dual nitro substitution (2,6-dinitro) dramatically enhances the quantum yield of this photocleavage compared to mono-nitro variants, making it an indispensable tool for mapping neural signaling pathways and cellular dynamics[4].

## References

- **3-Methoxy-2,6-dinitrobenzaldehyde** Oakwood Chemical[[Link](#)]
- Substituted Aromatic Aldehydes in Hantzsch's Pyridine Condensation. Part III. Nitromethoxy-derivatives RSC Publishing (Journal of the Chemical Society) [[Link](#)]
- United States Patent: Photolabile Ca<sup>2+</sup> chelators NASA [[Link](#)]

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